molecular formula C9H6BrNO B8242807 4-Bromoquinoline 1-oxide

4-Bromoquinoline 1-oxide

Cat. No.: B8242807
M. Wt: 224.05 g/mol
InChI Key: TVKJUZLWHSECDN-UHFFFAOYSA-N
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Description

4-Bromoquinoline 1-oxide is a heterocyclic aromatic compound that contains a bromine atom at the fourth position of the quinoline ring and an oxygen atom bonded to the nitrogen atom in the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline 1-oxide typically involves the bromination of quinoline followed by oxidation. One common method includes the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromoquinoline is then oxidized using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromoquinoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound back to 4-bromoquinoline.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Scientific Research Applications

4-Bromoquinoline 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromoquinoline 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its binding affinity and the nature of the target. For example, it may inhibit microbial growth by interfering with essential enzymes in the pathogen .

Comparison with Similar Compounds

    4-Chloroquinoline 1-oxide: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoroquinoline 1-oxide: Contains a fluorine atom at the fourth position.

    4-Iodoquinoline 1-oxide: Features an iodine atom at the fourth position.

Uniqueness: 4-Bromoquinoline 1-oxide is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

4-bromo-1-oxidoquinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKJUZLWHSECDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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